N',4-diamino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboximidamide
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Overview
Description
N’,4-diamino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboximidamide is a complex organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,4-diamino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboximidamide typically involves the oxidative cyclocondensation of precursor compounds. One common method involves the reaction of 4,4′-diamino-3,3′-bi-1,2,5-oxadiazole with dibromo-isocyanurate under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as toluene, and requires precise temperature control to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’,4-diamino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy groups, which are useful in the synthesis of macrocyclic systems.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the ring are replaced with different functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include dibromo-isocyanurate for oxidation and various reducing agents for reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include azoxy compounds, reduced oxadiazole derivatives, and substituted oxadiazole compounds. These products have diverse applications in various fields, including materials science and pharmaceuticals.
Scientific Research Applications
N’,4-diamino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboximidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’,4-diamino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole ring can form hydrogen bonds with various biological molecules, enhancing its binding affinity and specificity . This interaction can disrupt the normal function of target proteins or enzymes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’,4-diamino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboximidamide include:
- 3,4-bis(phenylsulfonyl)-1,2,5-oxadiazole-2-oxide
- 4-amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-oxide
Uniqueness
What sets N’,4-diamino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboximidamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form stable derivatives makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C3H6N6O2 |
---|---|
Molecular Weight |
158.12 g/mol |
IUPAC Name |
N',4-diamino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboximidamide |
InChI |
InChI=1S/C3H6N6O2/c4-2(7-6)1-3(5)8-11-9(1)10/h6H2,(H2,4,7)(H2,5,8) |
InChI Key |
AAYNZABUJWVHLR-UHFFFAOYSA-N |
Isomeric SMILES |
C1(=[N+](ON=C1N)[O-])/C(=N/N)/N |
Canonical SMILES |
C1(=[N+](ON=C1N)[O-])C(=NN)N |
Origin of Product |
United States |
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